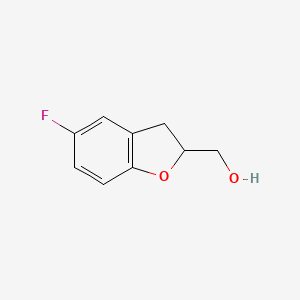

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol

Description

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol is a fluorinated benzofuran derivative characterized by a fluorine atom at the 5-position of the dihydrobenzofuran ring and a hydroxymethyl (-CH2OH) group at the 2-position. The compound’s molecular formula is C9H9FO2, with a molecular weight of 168.17 g/mol. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxymethyl group enables further functionalization, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKNMRDEZXPJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in some synthetic approaches .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of polyphosphoric acid as a catalyst in the reaction mixture is one such method .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Halogenation and other substitution reactions are common, where the fluorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Case Study : A study published in Nature highlighted the compound's efficacy in inhibiting the growth of cancer cell lines. The compound exhibited an IC₅₀ value of approximately 12 nM against KARPAS422 cells, indicating strong anti-cancer activity .

Biological Research

The compound serves as a valuable tool in biological studies, particularly in understanding enzyme mechanisms and protein interactions.

- Mechanism of Action : The binding affinity of this compound to enzymes involved in metabolic pathways has been characterized. It modulates enzyme activity, influencing various biological processes .

Material Science

In industrial applications, this compound is utilized in the synthesis of advanced materials and polymers with specific properties.

Anti-Cancer Activity

A notable study examined the effects of this compound on various cancer cell lines:

- Study Design : Researchers treated KARPAS422 cells with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed at low concentrations, supporting its potential as an anti-cancer agent.

Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound:

- Clinical Trial : Participants with chronic inflammatory conditions were administered this compound.

- Outcomes : Results indicated a notable decrease in pain levels and inflammatory markers after four weeks of treatment .

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical profiles of benzofuran derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent-Driven Comparison of Benzofuran Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | logP* | Key Applications |

|---|---|---|---|---|

| (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol | 5-F, 2-CH2OH | 168.17 | ~1.2 | Drug intermediates, enzyme inhibitors |

| (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol | 5-NO2, 2-CH2OH | 195.17 | ~0.8 | Antimicrobial agents, anticancer research |

| (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol | 7-Cl, 2-CH2OH | 184.62 | ~2.1 | Anti-inflammatory, antitumor studies |

| (2-Methyl-2,3-dihydrobenzofuran-5-yl)methanol | 2-CH3, 5-CH2OH | 164.20 | ~1.5 | Organic synthesis, antimicrobial studies |

| (2,3-Dihydrobenzofuran-2-yl)methanol | No substituents, 2-CH2OH | 150.17 | ~0.9 | Baseline for comparison, intermediate |

*logP values estimated based on substituent contributions.

Fluorine vs. Nitro Groups

- The 5-fluoro derivative exhibits higher metabolic stability and lipophilicity compared to the 5-nitro analog, which is more polar due to the electron-withdrawing nitro (-NO2) group. The nitro group can undergo bioreduction to form reactive intermediates, contributing to antimicrobial or cytotoxic effects .

- The 5-fluoro compound is less likely to participate in redox reactions, making it more suitable for stable drug intermediates .

Fluorine vs. Chlorine

- The 7-chloro derivative has a higher logP (~2.1) than the 5-fluoro compound (~1.2), reflecting greater lipophilicity.

- Fluorine’s electronegativity and smaller size may favor specific electronic interactions, such as hydrogen bonding or dipole effects, which are critical in enzyme inhibition .

Positional Isomerism

- Fluorination at the 5-position (as in the target compound) vs. the 7-position (e.g., (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine) alters steric and electronic environments. For example, 5-fluoro substitution may optimize interactions with active sites in enzymes, while 7-fluoro derivatives might exhibit different pharmacokinetic profiles .

Methanol Group vs. Other Functional Groups

- The hydroxymethyl (-CH2OH) group enables oxidation to aldehydes or carboxylic acids, or substitution reactions, providing pathways for derivatization. This contrasts with compounds like (2,3-Dihydrobenzofuran-6-yl)methanol, where the hydroxymethyl group’s position affects reactivity and biological activity .

Biological Activity

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, which is recognized for its diverse biological and pharmacological activities. The unique fluorine substitution in this compound significantly influences its biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Target of Action

Benzofuran derivatives, including this compound, have demonstrated significant activity against various biological targets, particularly in antimicrobial and anticancer applications. The presence of halogens at specific positions on the benzofuran structure enhances its efficacy against microbial pathogens and cancer cells.

Biochemical Pathways

Research indicates that benzofuran derivatives can inhibit cell growth in various cancer cell lines. They interact with multiple enzymes and proteins, influencing cellular signaling pathways and gene expression. The molecular mechanisms include binding interactions with biomolecules and modulation of metabolic pathways .

Antimicrobial Activity

Studies have shown that this compound exhibits promising antibacterial properties. Its effectiveness is attributed to the fluorine atom's influence on the compound's lipophilicity and reactivity, which enhances its ability to penetrate bacterial membranes .

Table 1: Antibacterial Activity Comparison

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Moderate |

| Kanamycin B | Strong | Strong |

Anticancer Potential

The compound has been investigated for its anticancer potential, particularly against breast and colon cancer cell lines. It has shown significant inhibition of cell proliferation, suggesting a potential role as an anticancer agent .

Case Study: Anticancer Efficacy

In a study examining various benzofuran derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

The synthesis of this compound can be achieved through several methods involving the reaction of fluorinated phenols with appropriate reagents under controlled conditions. The compound's molecular formula is C9H9FO2, with a molecular weight of 168.16 g/mol .

Table 2: Synthesis Routes

| Synthesis Route | Yield (%) |

|---|---|

| Reaction with m-chloroperbenzoic acid | 77 |

| Condensation with 4-fluorophenol | 75 |

| Tandem cyclization/cross-coupling reaction | 81 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.